4-Bromoaniline
Overview
Description
4-Bromoaniline is a brominated derivative of aniline, a compound that plays a significant role in various chemical syntheses. It serves as a precursor or an intermediate in the production of numerous compounds, including pharmaceuticals, dyes, and polymers.
Synthesis Analysis
The synthesis of 4-Bromoaniline derivatives and related compounds has been explored through various methods. For instance, a Schiff base compound related to 4-Bromoaniline was synthesized using a green mechanochemical method, which is environmentally friendly and avoids the use of solvents . Another study reported the synthesis of 4-Bromoaniline derivatives through Suzuki cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Additionally, 4-Bromo-N,N-dimethylaniline was produced via a substitution reaction, highlighting the versatility of 4-Bromoaniline in undergoing chemical transformations .
Molecular Structure Analysis
The molecular structure of 4-Bromoaniline derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) was used to determine the crystal structure of a Schiff base analog, revealing a monoclinic system . Nuclear Magnetic Resonance (NMR) spectroscopy is another common tool for characterizing the structure of bromoaniline derivatives, as demonstrated in multiple studies .
Chemical Reactions Analysis
4-Bromoaniline participates in a range of chemical reactions, serving as a building block for more complex molecules. The Suzuki cross-coupling reaction is a notable example, where 4-Bromoaniline derivatives are coupled with boronic acids to produce various substituted products . The reactivity of these compounds can be further understood through computational studies, such as Density Functional Theory (DFT), which provides insights into their electronic properties and potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromoaniline derivatives are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. These properties can be inferred from spectroscopic data and computational analyses. For example, the Schiff base analog of 4-Bromoaniline showed urease inhibitory activity, which could be valuable in medical and agricultural applications . The non-linear optical properties of certain derivatives have also been explored, indicating potential applications in materials science .
Scientific Research Applications
Metabolic Fate and Detection in Biological Systems
Metabolic Fate in Rats : 4-Bromoaniline (4-BrA) undergoes metabolic transformations in rats. Studies using high-performance liquid chromatography/time-of-flight tandem mass spectrometry (HPLC/TOF-MS/MS) revealed several metabolites in rat urine after intraperitoneal administration. These metabolites are identified as isomeric pentose and hexose conjugates of 4-BrA, including hydroxysulphate, glucosides, and diglucosides variants (Major et al., 2003).
Detection in Green Algae : 4-Bromoaniline's presence in green algae Chlamydomonas reinhardtii was analyzed using continuous-flow microextraction (CFME) combined with HPLC. This study highlights the environmental monitoring potential for 4-Bromoaniline residues in aquatic organisms (Liu et al., 2007).
Electrochemical Oxidation Studies
- Oxidation in Acetonitrile Solution : Electrochemical oxidation of 4-bromoaniline in acetonitrile solution has been thoroughly examined. The study reveals the mechanistic details of electrochemical oxidation, highlighting its relevance in chemical synthesis and material science applications (Kádár et al., 2001).
Applications in Material Science
- Organic Photovoltaic Devices : 4-Bromoanisole, related to 4-bromoaniline, is utilized as a processing additive to control phase separation and purity in organic photovoltaic devices. Its role in enhancing the morphology of polymer-polymer blends is crucial for improving the efficiency of these devices (Liu et al., 2012).
Other Notable Applications
- Biofield Energy Treatment : A study investigated the impact of biofield energy treatment on isotopic abundance ratios in 4-bromoaniline, demonstrating significant shifts in isotopic compositions. This provides insights into novel experimental techniques for altering chemical properties (Trivedi et al., 2015).
- Synthesis of Chemical Compounds : Research demonstrates the synthesis of various compounds like N-diphenylphosphoryl-4-bromoaniline, providing insights into methods of producing complex organic molecules, which are valuable in chemical and pharmaceutical industries (Gao, 2015).
Safety And Hazards
4-Bromoaniline is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (repeated exposure) . It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .
Future Directions
4-Bromoaniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-Bromoaniline, catalyzed by camphor-10-sulfonic acid under solvent-free conditions . This process is significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .
properties
IUPAC Name |
4-bromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQBORIUYODSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN, Array | |
Record name | P-BROMOANILINE | |
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Record name | 4-BROMOANILINE | |
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Related CAS |
624-19-1 (hydrochloride) | |
Record name | 4-Bromoaniline | |
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DSSTOX Substance ID |
DTXSID7021867 | |
Record name | 4-Bromoaniline | |
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Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-bromoaniline is a brown solid with a sweet odor. (NTP, 1992), Colorless solid; [Hawley] Brown solid; [CAMEO] White or brown powder; [MSDSonline], COLOURLESS CRYSTALS. | |
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Boiling Point |
Decomposes (NTP, 1992), 219.7 °C, BP: decomposes, 223 °C | |
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Record name | 4-BROMOANILINE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Very soluble in alcohol and ether; insoluble in cold water, Solubility in water: poor | |
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Density |
1.497 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.4970 at 99.6 °C/4 °C, Relative density (water = 1): 1.5 (100 °C) | |
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Vapor Density |
5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
0.04 [mmHg], Vapor pressure, Pa at 25 °C: 22.6 | |
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Product Name |
4-Bromoaniline | |
Color/Form |
Bipyramidal rhombic crystals, needles from 60% alcohol, Colorless crystals | |
CAS RN |
106-40-1 | |
Record name | P-BROMOANILINE | |
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Melting Point |
151.5 °F (NTP, 1992), 66-66.5 °C, 66 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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